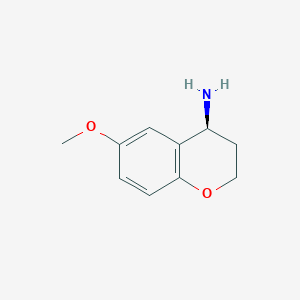

(S)-6-methoxychroman-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTWFKUWDZQXHL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)OCC[C@@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654673 | |

| Record name | (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018978-90-9 | |

| Record name | (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stereoselective Synthetic Methodologies for S 6 Methoxychroman 4 Amine and Analogues

Enantioselective Synthesis of 4-Aminochroman Systems Bearing a Methoxy (B1213986) Group

The creation of the chiral amine center at the C4 position of the 6-methoxychroman (B3132562) core is the most critical step in the synthesis of the target compound. Enantioselective methods are designed to produce one enantiomer in preference to the other, a crucial requirement for developing effective and safe pharmaceuticals.

Asymmetric Catalytic Strategies for Chiral Chromanamine Formation

Asymmetric catalysis provides a direct and atom-economical route to chiral molecules. These strategies utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One prominent strategy involves the copper-catalyzed asymmetric hydroamination of 2H-chromenes. This method employs hydrosilanes and hydroxylamine (B1172632) esters under mild conditions to afford chiral 4-aminochromanes in good yields and with high enantioselectivity. researchgate.net The reaction proceeds via the enantioselective functionalization of the C=C bond of the 2H-chromene, which is a direct and effective pathway to the desired chiral amine. researchgate.net

Organocatalysis has also emerged as a powerful tool. For instance, a squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins can produce highly functionalized chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). nih.gov This oxa-Michael-nitro-Michael domino reaction constructs the chroman skeleton while simultaneously setting up multiple stereocenters. nih.gov Although this example yields a nitro-substituted chroman, the nitro group is a versatile handle that can be reduced to the desired amine functionality.

Another approach is the catalytic asymmetric synthesis of related structures like γ-amino ketones through umpolung reactions of imines, which can be adapted for chromanamine synthesis. nih.gov The use of chiral phase-transfer catalysts derived from cinchona alkaloids has proven effective in activating imines as nucleophiles for enantioselective C-C bond-forming reactions. nih.gov Mannich-type asymmetric addition reactions, catalyzed by alkaloids like dihydrocupreine, have also been successfully applied to synthesize α-stereogenic chromenone amino derivatives with high yields and enantiomeric excess. researchgate.net

| Catalytic Strategy | Catalyst/Reagent | Substrates | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) |

| Copper-Catalyzed Hydroamination | Copper/Chiral Ligand | 2H-Chromenes, Hydrosilanes, Hydroxylamine Esters | 50-88% | 59-99% | N/A |

| Organocatalytic Domino Reaction | Squaramide Catalyst | 2-Hydroxynitrostyrenes, trans-β-nitroolefins | Up to 82% | Up to 99% | >20:1 |

| Asymmetric Mannich Reaction | Dihydrocupreine | 3-Hydroxychromen-4-one, N-protected imines | 81-95% | Up to 98% | N/A |

Chiral Auxiliary-Mediated Stereocontrol in Dihydrobenzopyran Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This method is a reliable and common approach for asymmetric synthesis. nih.gov

In the context of dihydrobenzopyran (chroman) synthesis, a chiral auxiliary can be attached to a precursor molecule to control the formation of the stereocenter at the C4 position. For example, amides derived from pseudoephenamine have been shown to be versatile chiral auxiliaries that provide remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov The synthesis would involve attaching the auxiliary to a suitable chromanone precursor, followed by a diastereoselective reduction of the ketone or a related transformation to introduce the amine group. The high propensity of these auxiliary derivatives to crystallize can facilitate purification and enhance diastereomeric purity. nih.gov

Oxazolidinones are another class of widely used chiral auxiliaries. nih.gov A synthetic sequence could involve an Evans' asymmetric alkylation using an oxazolidinone auxiliary to set a stereocenter that is then elaborated into the chroman-4-amine (B2768764) structure. The rigidity of the imide templates allows for highly selective transformations. nih.gov

Biocatalytic and Enzymatic Approaches to Enantioenriched Chromanones and Chromanamines

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. rsc.org This approach is becoming increasingly important in pharmaceutical synthesis. rsc.org

For the synthesis of (S)-6-methoxychroman-4-amine, enzymes such as transaminases (TAs) are particularly relevant. Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. A potential route would involve the enzymatic reductive amination of 6-methoxychroman-4-one. By selecting the appropriate transaminase, either the (S)- or (R)-enantiomer of the amine can be produced with very high enantiomeric excess. Screening of transaminase libraries allows for the identification of enzymes that can stereoselectively produce the desired chiral amine building blocks. nih.gov

Enzymatic hydrolysis of prochiral diesters can also be a key step to introduce optical activity early in a synthetic sequence. biu.ac.il This chemo-enzymatic approach can generate enantiomerically enriched intermediates that are then converted to the final chromanamine target through a series of chemical steps. biu.ac.il Furthermore, P450 monooxygenases have demonstrated the ability to perform highly regioselective and enantioselective hydroxylations, which can be a strategic step in creating chiral intermediates for more complex molecules. organic-chemistry.org

Diastereoselective Routes to Substituted Chroman-4-amine Stereoisomers

When the chroman ring contains additional stereocenters, diastereoselective synthesis becomes crucial. These methods aim to control the relative configuration of multiple stereocenters within the molecule.

A general strategy for accessing all possible isomers of a vicinal amino alcohol involves the ring-opening of enantiomerically enriched vinylepoxides. scispace.com This approach can be adapted for chroman systems. Starting with a chiral chromene epoxide, regioselective and stereospecific aminolysis can deliver a diastereomerically enriched amino alcohol. Further manipulations, such as ring-closure to an aziridine (B145994) followed by regioselective ring-opening, can provide access to other diastereomers. scispace.com

Organocatalytic domino reactions, as mentioned previously, are inherently powerful for diastereoselective synthesis, as they can create multiple contiguous stereogenic centers in a single step with high control over the relative stereochemistry. nih.gov Similarly, dipolar cycloaddition reactions can proceed with high diastereocontrol, allowing for the specific arrangement of multiple substituents on a heterocyclic core. organic-chemistry.org These strategies are valuable for creating libraries of substituted chroman-4-amine stereoisomers for structure-activity relationship (SAR) studies.

Strategic Derivatization Approaches for the Synthesis of Optically Active Chroman-4-amine Building Blocks

The synthesis of complex molecules often relies on the preparation of versatile, optically active building blocks that can be elaborated into a range of final products. biu.ac.il For chroman-4-amines, this involves creating enantiomerically pure intermediates that are readily functionalized.

A key strategy is to synthesize a chiral amine on a spirocyclic or other suitable precursor, which then acts as a nucleophile in subsequent reactions to form the chroman ring. nih.gov The use of transaminases to produce these key chiral spirocyclic amines has proven to be an effective method, which conserves the valuable chiral building block until a later stage in the synthesis. nih.gov

Another approach involves derivatization to facilitate separation or reaction. For instance, biogenic amines are often derivatized with reagents like dansyl chloride or benzoyl chloride before analysis by HPLC. nih.gov While this is for analytical purposes, similar derivatization in a synthetic context can be used to protect the amine, alter its reactivity, or introduce a handle for further transformation or purification. The stability of these derivatives is a key consideration in planning the synthetic route. nih.gov

Multicomponent Reactions and Green Chemistry Protocols for Chromanamine Scaffold Construction

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org This approach offers high atom economy, efficiency, and is aligned with the principles of green chemistry. rsc.orguniba.it

The synthesis of chromene derivatives, the precursors to chromanamines, can be achieved through MCRs. For example, a simple and efficient one-pot synthesis of 2-amino-4H-chromenes involves the domino Knoevenagel-Michael-cyclization of an aromatic aldehyde, a phenol (B47542) derivative (like a methoxyphenol), and malononitrile. sharif.edu Such reactions can be performed under environmentally friendly conditions, for instance, using grinding instead of solvents. sharif.edu

Structure Activity Relationship Sar Studies of S 6 Methoxychroman 4 Amine Derivatives

Positional and Substituent Effects on the Pharmacological Profile of 6-Methoxychroman-4-amine (B1315384) Analogues

The pharmacological activity of compounds derived from the 6-methoxychroman-4-amine scaffold is highly sensitive to the nature and position of various substituents. Modifications to the chroman ring system and the amine functionality can lead to significant changes in biological activity.

Research into related chroman structures has demonstrated the importance of substituents on the aromatic ring. For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, the nature of the substituent on the phenylamide ring was critical for their ability to inhibit nuclear factor-kappaB (NF-κB) activation. nih.gov While compounds with hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups were inactive, those bearing methyl (-CH3), trifluoromethyl (-CF3), or chloro (-Cl) substituents proved to be potent inhibitors. nih.gov The most significant activity was observed with a 4-chloro substituent on the phenyl ring. nih.gov This highlights that electron-withdrawing and lipophilic groups can enhance the pharmacological potency of chroman-based compounds.

The substitution pattern on the chroman ring itself is also a key determinant of activity. Studies on chroman-4-one analogs show that substitutions at the C-2 and C-3 positions can yield potent antioxidant compounds. nih.gov While (S)-6-methoxychroman-4-amine has its primary amine at C-4, the principle that modifications across the scaffold influence activity holds true. The position of the methoxy group at C-6 is also vital. In studies of related coumarin (B35378) derivatives, a 6,7-dimethoxy substitution pattern was found to be important for antiangiogenic bioactivity. This suggests that the electronic and steric properties conferred by methoxy groups on the aromatic portion of the scaffold are crucial for target interaction.

The table below summarizes the effects of different substituents on the NF-κB inhibitory activity of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, illustrating the impact of substituent changes on a related chroman scaffold. nih.gov

| Compound | Phenylamide Substituent | IC50 (μM) for NF-κB Inhibition |

| 2a | -H | >100 |

| 2b | 4-OH | >100 |

| 2c | 4-OCH3 | >100 |

| 2d | 2-CH3 | 20.3 |

| 2e | 3-CH3 | 60.2 |

| 2f | 4-CH3 | 35.5 |

| 2g | 4-CF3 | 14.0 |

| 2h | 2-Cl | 10.3 |

| 2i | 3-Cl | 11.2 |

| 2n | 4-Cl | 6.0 |

Data sourced from a study on 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides. nih.gov

Stereochemical Influence on Ligand-Target Interactions and Functional Selectivity

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. For this compound, the specific spatial orientation of the amine group at the C-4 position is a critical determinant of its binding affinity and functional activity. The (S)-configuration dictates how the molecule fits into the binding pocket of a target protein, influencing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are essential for biological recognition.

The importance of the (S)-enantiomer is evident in the development of isoform-selective Rho-kinase (ROCK) inhibitors. In a study focused on developing potent and selective ROCK2 inhibitors, a series of amide-chroman derivatives were synthesized. nih.gov The compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which is structurally related to the this compound scaffold, demonstrated high potency with an IC50 value of 3 nM for ROCK2 and a 22.7-fold selectivity over the ROCK1 isoform. nih.gov This high degree of potency and selectivity is directly attributed to the (S)-stereochemistry, which allows for optimal hydrophobic interactions within the kinase binding site. nih.gov

Comparing enantiomers often reveals significant differences in biological activity. While specific comparative data for the (R)-enantiomer of 6-methoxychroman-4-amine is not detailed in the provided context, the principles of stereoselectivity are well-established in medicinal chemistry. For many biologically active molecules, one enantiomer is significantly more active than the other, and in some cases, the "distomer" (the less active enantiomer) can be inactive or even contribute to off-target effects. The consistent use of the (S)-enantiomer in potent derivatives underscores its importance for achieving the desired therapeutic effect.

Rational Design Principles for this compound-Based Scaffolds in Medicinal Chemistry

The use of the this compound scaffold in medicinal chemistry is a result of rational design principles aimed at creating molecules with improved therapeutic properties. The chroman ring system is considered a "privileged scaffold," a concept that describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.gov This versatility makes them attractive starting points for drug discovery programs.

Rational drug design often begins with a scaffold like chroman that possesses favorable physicochemical properties and a three-dimensional shape that is complementary to a range of protein binding sites. researchgate.net The design process involves the strategic addition or modification of functional groups to this core structure to enhance affinity and selectivity for a specific target. researchgate.net The chroman scaffold's rigid bicyclic structure helps to reduce the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to a target, thereby increasing binding affinity.

Computational and Chemoinformatic Approaches to SAR Elucidation

Computational and chemoinformatic tools are indispensable in modern medicinal chemistry for understanding and predicting the structure-activity relationships of compounds like this compound and its derivatives. These methods provide insights into ligand-target interactions at a molecular level, guiding the rational design of more potent and selective molecules.

Molecular docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a target protein. In the study of the previously mentioned ROCK2 inhibitor, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, molecular docking simulations were performed. nih.gov These simulations revealed that hydrophobic interactions were the key factor responsible for the high potency and isoform selectivity of the compound. nih.gov Such studies can elucidate which amino acid residues are critical for binding and how the ligand's conformation is optimized for the target.

Quantitative Structure-Activity Relationship (QSAR) is another powerful chemoinformatic approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. frontiersin.org For complex scaffolds like chromans, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to create 3D models that visualize the regions around the scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energies of ligand-protein complexes. For the selective ROCK2 inhibitor, the binding free energies predicted by MM/GBSA were in good agreement with the experimentally determined biological activities. nih.gov Analysis of the individual energy terms suggested that interactions with specific residues, Lys105 in ROCK1 and Lys121 in ROCK2, were key to the observed isoform selectivity. nih.gov These computational approaches, when used in conjunction with experimental data, provide a robust framework for elucidating SAR and accelerating the drug discovery process.

Biological and Pharmacological Investigations of S 6 Methoxychroman 4 Amine Derivatives

Modulation of Specific Receptor and Enzyme Targets

Derivatives of the (S)-6-methoxychroman scaffold have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), a key regulator of cellular processes such as contraction, motility, and gene expression. The two highly homologous isoforms, ROCK1 and ROCK2, have distinct physiological roles, making isoform-selective inhibition a desirable therapeutic strategy.

In a notable study, a series of amide-chroman derivatives were synthesized and evaluated for their ROCK inhibitory activity. Among these, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, designated as (S)-7c, demonstrated exceptional potency and selectivity for ROCK2. This compound exhibited an IC₅₀ value of 3 nM for ROCK2, with a 22.7-fold selectivity over ROCK1. Molecular docking studies suggested that hydrophobic interactions are a key determinant for the high potency and isoform selectivity of this derivative.

The asymmetric synthesis of another potent ROCK inhibitor, a chroman designated as chroman 1, and its analogs has also been reported. In this series of inhibitors, the (S)-enantiomer of the chroman was identified as the eutomer, displaying significantly greater activity than its (R)-enantiomer. The (S)-enantiomer of chroman 1 showed more than a 10-fold greater potency in a cell-based myosin light chain bis-phosphorylation (ppMLC) assay compared to the (R)-enantiomer.

Table 1: ROCK Inhibitory Activity of (S)-6-Methoxychroman Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK2 vs. ROCK1) |

|---|---|---|---|

| (S)-7c | ROCK2 | 3 | 22.7-fold |

| (S)-1 | ROCK-II | <1 | >10-fold vs (R)-1 |

| (R)-1 | ROCK-II | 7 | - |

The dopamine (B1211576) D3 receptor (D3R) is a significant target in the central nervous system for the development of treatments for substance use disorders and other neurological conditions. While extensive research has been conducted on D3R-selective ligands, studies specifically investigating derivatives of (S)-6-methoxychroman-4-amine are not prominently available in the current body of scientific literature.

However, research into structurally related scaffolds provides some insight. A series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif, which shares some structural similarities with the 6-methoxychroman (B3132562) core, have been synthesized and evaluated for their affinity at dopamine receptors. nih.gov These compounds generally displayed strong affinity and very good selectivity for the D3R. nih.gov For instance, the 4-cyanophenyl analogue in this series showed a strong D3R affinity with a Kᵢ value of 6.3 nM and lacked affinity for D1 and D2 receptors. nih.gov Docking studies of these tetrahydroisoquinoline derivatives revealed that the arylamine portion occupies the orthosteric binding pocket of the D3R, while the arylamide "tail" resides in the secondary binding pocket. nih.gov The selectivity for D3R over D2R in this series was attributed to strong interactions between the extracellular loop 2 (ECL2) of the D3R and the arylamide motifs of the ligands. nih.gov

It is important to emphasize that these findings are for a different heterocyclic scaffold, and further research is required to determine if this compound derivatives exhibit similar D3R agonism and selectivity profiles.

Investigations into the effects of this compound derivatives on other key enzyme targets such as α-glucosidase and cyclooxygenase (COX) are limited in published research.

α-Glucosidase: There is no direct evidence in the reviewed literature of this compound derivatives being evaluated as α-glucosidase inhibitors. However, studies on related chromene structures suggest potential activity. For example, a series of 6-sulfonamide-2H-chromene derivatives have been synthesized and evaluated as antidiabetic agents, showing inhibitory activity against α-glucosidase. This indicates that the broader chromene/chroman scaffold may have the potential for α-glucosidase inhibition, warranting future investigation of this compound derivatives in this context.

Cyclooxygenase (COX): Similarly, there is a lack of specific studies on the cyclooxygenase inhibitory activity of this compound derivatives. The COX enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While various heterocyclic compounds have been developed as selective COX-2 inhibitors, research has not yet specifically focused on the this compound scaffold. nih.gov

Cellular Pathway Interrogation and Mechanistic Elucidation

The transcription factor Nuclear Factor-kappaB (NF-κB) is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. nih.govmdpi.com Its dysregulation is associated with various inflammatory diseases and cancers. nih.gov Research on structurally related chroman derivatives has demonstrated significant inhibitory effects on NF-κB activation.

A study on a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides revealed potent inhibition of NF-κB activity in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells. nih.gov The most active compound in this series, which contained a 4-Cl substituent on the phenyl ring, was found to be a more potent inhibitor than the reference compound KL-1156. nih.gov Further investigations showed that these compounds could down-regulate LPS-induced iNOS and IL-6 expression at the transcriptional level by suppressing the activation of both NF-κB and activator protein-1 (AP-1). nih.gov

Another study on 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides also reported on their ability to inhibit NF-κB activity. nih.gov The most active compounds in this series contained 4-Cl and 4-OMe substituents in the 7-methylchroman-2-carboxamide derivatives, and 2-OH and 4-Cl in the 6-methylchroman-2-carboxamide (B15128646) derivatives, with IC₅₀ values in the range of 20.2-24.0 μM. nih.gov

Table 2: NF-κB Inhibitory Activity of Chroman Derivatives

| Compound Series | Substituent | IC₅₀ (µM) |

|---|---|---|

| 7-methylchroman-2-carboxamide | 4-Cl | 20.2-24.0 |

| 7-methylchroman-2-carboxamide | 4-OMe | 20.2-24.0 |

| 6-methylchroman-2-carboxamide | 2-OH | 20.2-24.0 |

| 6-methylchroman-2-carboxamide | 4-Cl | 20.2-24.0 |

These findings suggest that the chroman scaffold is a promising template for the development of novel NF-κB inhibitors.

The induction of apoptosis (programmed cell death) is a key mechanism for many anti-cancer agents. Several studies on compounds containing the chroman or related chromene and chromanone cores have demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines.

For instance, a series of synthetic benzochromene derivatives were shown to exhibit significant cytotoxic activity against seven human cancer cell lines, with IC₅₀ values in the micromolar range (4.6-21.5 μM). researchgate.net Further investigation revealed that the cytotoxic activity of these compounds in breast cancer cells occurs via the induction of apoptosis. researchgate.net

Methoxyflavone analogs, which contain a chromone (B188151) (4-oxo-4H-chromene) backbone, have also been extensively studied for their anticancer potential. Sideritoflavone, a methoxyflavone, demonstrated a strong cytotoxic effect on MCF-7 breast cancer cell lines with an IC₅₀ of 4.9 μM. mdpi.com Signs of apoptosis, including cell membrane blebbing, shrinkage, and fragmentation, were observed. mdpi.com Another study on methoxyflavone analogs in HCT116 colon cancer cells also showed potent reduction in cell viability through an apoptotic cell death mechanism involving the cleavage of caspase-3. mdpi.com

While these studies are on related but structurally distinct molecules, they highlight the potential of the core chroman structure as a scaffold for the development of novel anti-cancer agents that function through the induction of apoptosis. Further research is needed to specifically evaluate the anti-proliferative and apoptotic mechanisms of this compound derivatives.

Influence on Key Intracellular Signaling Cascades

Derivatives of the this compound scaffold have been shown to modulate key intracellular signaling cascades, which are crucial in various physiological and pathological processes. Research into these mechanisms has revealed specific targets that could be exploited for therapeutic benefit.

One area of significant findings is the inhibition of Rho-associated coiled-coil forming protein kinases (ROCK). A series of amide-chroman derivatives were synthesized and evaluated for their ability to inhibit ROCK isoforms. Notably, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide demonstrated potent inhibitory activity against ROCK2 with an IC50 value of 3 nM. researchgate.netnih.gov This compound also exhibited a 22.7-fold selectivity for ROCK2 over ROCK1. researchgate.netnih.gov Molecular docking studies suggest that hydrophobic interactions are key to its high potency and isoform selectivity. researchgate.netnih.gov The ROCK signaling pathway is implicated in cellular functions such as contraction, motility, and proliferation, and its dysregulation is associated with various diseases, including cancer. researchgate.net

Another important signaling pathway influenced by chroman derivatives is the Akt kinase pathway. The Akt enzyme is known to be predominantly expressed in certain malignancies, such as acute myeloid leukemia (AML). nih.gov A chroman-4-one derivative, 3-(4-isopropyl) benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060), has been identified as a dual inhibitor of the estrogen receptor (ERα) and Akt kinase. nih.gov Computational docking analysis of SBL-060 with the Akt enzyme revealed a strong binding affinity. nih.gov In vitro studies confirmed that SBL-060 dose-dependently inhibits the phosphorylation of Akt in AML cells, which can lead to cell cycle alterations and the induction of apoptosis. nih.gov

Furthermore, chroman-4-one based compounds have been developed as selective inhibitors of Sirtuin 2 (SIRT2). acs.org Sirtuins are NAD+-dependent deacetylases involved in various cellular processes, and SIRT2 has been identified as a potential target in cancer and neurodegenerative diseases. acs.org Certain functionalized 2-alkyl substituted chroman-4-one derivatives have been shown to be selective inhibitors of the SIRT2 enzyme, which deacetylates non-histone proteins like α-tubulin. gu.se The inhibition of SIRT2 by these compounds leads to an increase in the acetylation level of α-tubulin, indicating a direct engagement with this intracellular target. acs.org

Exploration of Potential Therapeutic Applications

Oncological Research and Anti-Cancer Properties

The chroman scaffold, a core component of this compound, is recognized as a privileged structure in the development of therapeutic agents, including those with anti-cancer properties. nih.govresearchgate.net Derivatives of chroman-4-one have demonstrated significant potential in oncological research. nih.gov

Several studies have highlighted the antiproliferative effects of chroman-4-one derivatives against various cancer cell lines. For instance, two chroman-4-one derivatives with 2-pyridylethyl substituents showed a significant reduction in the proliferation of breast (MCF-7) and lung (A549) cancer cells. gu.se The anti-proliferative effects of these compounds were found to correlate with their potency as SIRT2 inhibitors. acs.org

In the context of acute myeloid leukemia (AML), the novel chroman-4-one derivative SBL-060 acts as a dual inhibitor of the estrogen receptor (ERα) and Akt kinase. nih.gov This compound inhibited the proliferation of THP-1 and HL-60 AML cells with GI50 values of 244.1 and 189.9 nM, respectively. nih.gov Mechanistic studies revealed that SBL-060 induces a dose-dependent increase in the sub-G0/G1 phase cell cycle arrest and promotes apoptosis in these cancer cells. nih.gov

Furthermore, a series of 3-benzylidene chroman-4-one analogues have been evaluated for their anti-cancer activities. researchgate.net These compounds exhibited anti-proliferative efficacy in the MCF-7 breast cancer cell line, also leading to an increase in the sub-G0/G1 cell cycle populations and total apoptosis. researchgate.net Another study on flavanone/chromanone derivatives in colorectal cancer cell lines found that three out of six tested compounds showed promising antiproliferative activity, with IC50 values ranging from 10 to 30 μM. mdpi.com Strong pro-oxidant properties were identified as a key mechanism for their cytotoxic activity, leading to increased intracellular reactive oxygen species (ROS), DNA damage, and induction of apoptosis or autophagy. mdpi.com

The table below summarizes the anti-cancer activity of selected chroman derivatives.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | IC50/GI50 Values |

| 2-pyridylethyl substituted chroman-4-ones | Breast (MCF-7), Lung (A549) | Reduced cell proliferation | Not specified |

| SBL-060 | Acute Myeloid Leukemia (THP-1, HL-60) | Proliferation inhibition, cell cycle arrest, apoptosis | GI50: 244.1 nM (THP-1), 189.9 nM (HL-60) |

| 3-benzylidene chroman-4-ones | Breast (MCF-7) | Anti-proliferative, cell cycle arrest, apoptosis | Not specified |

| Flavanone/chromanone derivatives | Colon Cancer Cell Lines | Anti-proliferative, pro-oxidant, apoptosis/autophagy | IC50: 10-30 μM |

| Chromane-2,4-dione derivative (Compound 13) | Leukemia (HL-60, MOLT-4) | Cytotoxic effects | IC50: 42.0 μM (HL-60), 24.4 μM (MOLT-4) |

Anti-inflammatory and Immunomodulatory Activities

Derivatives of the chroman structure have been investigated for their potential to modulate inflammatory and immune responses. nih.gov These compounds have shown promise in targeting key mediators of inflammation.

A series of novel chroman derivatives, including acyclic amidochromans and chromanyl esters, were designed and synthesized to act as anti-inflammatory agents. rsc.org These compounds were screened for their ability to inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells. rsc.org ICAM-1 plays a crucial role in the inflammatory response by facilitating the adhesion of leukocytes to the endothelium. One compound, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide, was identified as the most potent inhibitor in this series. rsc.org

The anti-inflammatory activity of chroman derivatives is also linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.gov NRF2 is a key regulator of cellular antioxidant responses and has been shown to negatively control the NF-κB signaling pathway, a central mediator of inflammation. nih.gov Certain compounds can activate NRF2, leading to the suppression of genes encoding pro-inflammatory proteins and a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

Furthermore, a phenanthraquinone isolated from yam, which shares some structural similarities with chroman derivatives, demonstrated dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This dual inhibition is significant as it can block the production of both prostaglandins (B1171923) and leukotrienes, which are key lipid mediators of inflammation. nih.gov

The immunomodulatory effects of certain plant extracts containing bioactive compounds with structural similarities to chroman derivatives have also been documented. For example, extracts from Curcuma species have been shown to modulate immune functions, including reversing the enhancement of cytokine levels (TNF-α and IL-6) in stressed animal models. frontiersin.org

Antioxidant Properties and Oxidative Stress Mitigation

The chroman ring system is a core feature of Vitamin E (α-tocopherol), one of nature's most important lipid-soluble antioxidants. nih.gov This structural similarity has spurred research into the antioxidant potential of various synthetic chroman derivatives. These compounds can mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov

Studies have shown that chromanol-type compounds act as antioxidants by reducing oxygen-centered radicals. nih.gov The efficiency of these compounds is determined by the rate constants of their primary antioxidative reaction and subsequent reactions of the resulting antioxidant-derived radicals. nih.gov For example, a novel dimeric chromanol, referred to as twin-chromanol, was found to have better radical scavenging properties than α-tocopherol. nih.gov The corresponding chromanoxyl radical of this twin-chromanol also has a significantly slower disproportionation rate and is more rapidly reduced by ascorbate (B8700270) and ubiquinol. nih.gov

The structure-activity relationship of chromanone analogs indicates that substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or amine derivatives can yield potent antioxidant compounds with activity comparable to Trolox, a water-soluble analog of vitamin E. nih.gov

The antioxidant mechanism often involves the donation of a hydrogen atom from a hydroxyl group on the chroman ring to a free radical, thereby neutralizing it. The resulting chromanoxyl radical is relatively stable, which prevents the propagation of the radical chain reaction.

In the context of neurodegenerative diseases, where oxidative stress is a significant contributing factor, the antioxidant properties of such compounds are particularly relevant. For example, mono-carbonyl curcumin (B1669340) analogues have been shown to reduce oxidative stress in mouse models by decreasing lipid peroxidation and increasing the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). mdpi.com This highlights the potential of compounds that can modulate the cellular redox state in mitigating oxidative damage. mdpi.com

The table below presents the antioxidant activity of selected chroman and related derivatives.

| Compound/Derivative | Assay/Model | Key Finding | Reference |

| Twin-chromanol | Stopped-flow photometry, ESR spectroscopy | Better radical scavenging than α-tocopherol | nih.gov |

| C-2 and C-3 substituted chromanones | General antioxidant assays | Potent antioxidant activity, comparable to Trolox | nih.gov |

| Mono-carbonyl curcumin analogues | Mouse model of oxidative stress | Reduced lipid peroxidation, increased CAT and SOD activity | mdpi.com |

Development of Antimalarial Agents

The chroman scaffold has emerged as a promising structural motif in the search for new antimalarial drugs, particularly in the face of growing resistance to existing therapies. nih.gov Research has led to the identification of spirocyclic chromane (B1220400) derivatives with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net

A screening of compounds with drug and natural product-based substructures identified a spirocyclic chroman-4-one with significant antimalarial activity against both chloroquine-resistant (Dd2) and chloroquine-sensitive (3D7) strains of the parasite. nih.govresearchgate.net This discovery prompted extensive structure-activity and structure-property relationship studies to optimize the compound's efficacy and pharmacological profile. nih.gov

The development of novel antimalarials is critical, and targeting multiple stages of the parasite's life cycle is a key strategy. While the primary focus of many studies on chromane derivatives has been on the blood stage of the infection, the potential for activity against other stages is an area of ongoing investigation. The 4-aminoquinoline (B48711) class of drugs has historically been a cornerstone of antimalarial chemotherapy, and while structurally distinct from chromans, the exploration of novel heterocyclic scaffolds is a vital approach in drug discovery. nih.govhilarispublisher.com

The promising activity of spirocyclic chromanes underscores the potential of the broader chroman class of compounds, including derivatives of this compound, as a source for new antimalarial leads. researchgate.net

Neurodegenerative Disease Research (e.g., Alzheimer's, Stroke)

The chroman scaffold and its derivatives are being investigated for their potential therapeutic applications in neurodegenerative diseases like Alzheimer's and stroke. A key area of interest is the inhibition of enzymes implicated in the pathology of these conditions.

Sirtuin 2 (SIRT2) is an enzyme that has been linked to neurodegenerative disorders, making it a potential therapeutic target. Novel chroman-4-one and chromone-based compounds have been developed as potent and selective SIRT2 inhibitors. acs.org

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy to manage cognitive decline. nih.gov While research on direct derivatives of this compound as AChE inhibitors is limited, structurally related compounds have shown promise. For instance, novel derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been found to inhibit AChE activity in vitro, with some compounds containing glycylglycine (B550881) and glycylleucine residues surpassing the efficacy of the standard drug, donepezil. eco-vector.combohrium.com These compounds also demonstrated moderate anti-amyloid properties by reducing the aggregation of β-amyloid particles. eco-vector.combohrium.com

Furthermore, new galantamine derivatives, which are also used to treat Alzheimer's, have been synthesized and shown to have both AChE inhibitory and antioxidant activity. nih.gov This dual action is beneficial as oxidative stress is a known contributor to the neurodegenerative process. nih.gov Phytochemicals, including various phenanthrene (B1679779) and lignan (B3055560) derivatives, are also being explored for their neuroprotective effects, which are often mediated through the upregulation of neurotrophic factors and antioxidant mechanisms. nih.gov

The development of isoform-selective ROCK2 inhibitors, such as the (S)-6-methoxy-chroman-3-carboxylic acid derivative mentioned previously, may also have implications for neurodegenerative diseases, as ROCK signaling has been implicated in neuronal apoptosis. researchgate.net

Preclinical Metabolic Stability and Drug Interaction Studies

In Vitro Assessment of Metabolic Fate for Chromanamine Derivatives

No specific studies detailing the in vitro assessment of the metabolic fate of this compound derivatives were identified. In general, such studies would involve incubating the compounds with liver microsomes or hepatocytes to identify potential metabolites and metabolic pathways. This information is crucial for understanding the compound's clearance and potential for the formation of active or toxic metabolites. However, for this specific class of compounds, such data remains elusive in publicly accessible scientific databases.

Cytochrome P450 Enzyme Inhibition Profiling

Similarly, there is a lack of available data on the cytochrome P450 (CYP) enzyme inhibition profile of this compound derivatives. CYP inhibition studies are critical for predicting the potential for a new drug candidate to cause adverse drug-drug interactions. These assays typically assess the inhibitory activity of a compound against major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Without such studies, the potential for this compound derivatives to alter the metabolism of co-administered drugs cannot be determined.

Computational Chemistry and Molecular Modeling Studies of S 6 Methoxychroman 4 Amine Systems

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as (S)-6-methoxychroman-4-amine, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the protein and calculating the binding affinity, which is often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

In studies of related chroman derivatives, molecular docking has been effectively used to predict their binding modes and affinities. For instance, in a study of novel pyrimidine (B1678525) molecules, molecular docking was used to investigate their antimicrobial activity, with a low binding energy of -7.97 kcal/mol and a low inhibition constant of 1.43 µM indicating a high affinity for the target protein. For this compound, a similar approach would involve selecting a relevant protein target and using docking software to predict the binding interactions. The results would typically be presented in a table detailing the binding energy and the specific amino acid residues involved in the interaction.

Interactive Data Table: Illustrative Molecular Docking Results for a Hypothetical Protein Target

This table is for illustrative purposes only, as specific data for this compound is not publicly available.

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Hypothetical Kinase | -8.5 | TYR23, LEU88, VAL34 | Hydrogen Bond, Hydrophobic |

| Hypothetical Receptor | -7.9 | ASP102, PHE150 | Hydrogen Bond, Pi-Pi Stacking |

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. These methods can be used to determine the optimized geometry of this compound and to calculate various electronic properties that govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive.

For this compound, calculating the HOMO and LUMO energies and visualizing their distribution across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. This information is invaluable for understanding its potential chemical reactions and metabolic transformations.

Interactive Data Table: Illustrative HOMO-LUMO Data

This table is for illustrative purposes only, as specific data for this compound is not publicly available.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. Red regions typically represent areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. An MEP analysis of this compound would provide a clear picture of its reactive sites.

Natural Bond Orbital (NBO) analysis is a method for studying the delocalization of electron density and the interactions between orbitals within a molecule. It provides a detailed description of the bonding and lone-pair orbitals and can quantify the stabilizing energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital. This analysis would help in understanding the intramolecular interactions that contribute to the stability and conformation of this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By simulating the motions of atoms and molecules, MD can provide insights into the conformational changes of a ligand and its target protein, as well as the stability of their complex.

For this compound, an MD simulation of its complex with a protein target would reveal the flexibility of the ligand in the binding site and the stability of the key interactions identified through molecular docking. This would provide a more realistic and dynamic picture of the binding event than the static view offered by docking alone. In a study on new spiroquinoxalinopyrrolidine embedded chromanone hybrids, MD simulations showed better binding of the synthesized derivatives compared to the standard drug galantamine for the Acetylcholinesterase (AChE) enzyme.

In Silico Prediction of Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and toxicological properties. Various software and web-based tools can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.

For this compound, a comprehensive ADMET profile would be generated to assess its drug-likeness. This would involve calculating various molecular descriptors and using them to predict its ADMET properties. The results would typically be presented in a table, providing a preliminary assessment of the compound's potential as a drug candidate. In a study of methylenedioxyphenyl-based amide derivatives, in silico ADMET prediction was a crucial step in profiling the new drug candidates.

Interactive Data Table: Illustrative ADMET Profile

This table is for illustrative purposes only, as specific data for this compound is not publicly available.

| Property | Predicted Value | Assessment |

| Oral Bioavailability | High | Favorable |

| Blood-Brain Barrier Penetration | Low | Favorable for peripheral action |

| CYP2D6 Inhibition | Yes | Potential for drug-drug interactions |

| Ames Mutagenicity | Negative | Low risk of mutagenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Advanced Analytical Methodologies for Chiral Chroman 4 Amines

Chromatographic Enantioseparation Techniques for (S)-6-Methoxychroman-4-amine

Chromatographic techniques are the cornerstone of chiral analysis, providing high-resolution separation of enantiomers. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are powerful tools for the enantioseparation of chiral amines.

Chiral HPLC is a widely used and effective method for the separation of enantiomers. The technique relies on the use of a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers, leading to different retention times. For primary amines like 6-methoxychroman-4-amine (B1315384), polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective. These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. wiley.comshimadzu.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol or ethanol. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC. For the enantioseparation of primary amines, crown ether-based CSPs have shown excellent performance in SFC. wiley.com The chiral crown ether can form host-guest complexes with the protonated primary amine, leading to effective chiral discrimination. nih.gov

Table 1: Representative Chiral Stationary Phases and Mobile Phase Conditions for the Separation of Chiral Amines by HPLC and SFC

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Compound Class |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine | Primary Amines |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Trifluoroacetic acid | Aromatic Amines |

| SFC | Crown ether (e.g., CROWNPAK® CR-I(+)) | CO2/Methanol with acidic additive | Primary Amines |

| SFC | Immobilized Amylose 3,5-dimethylphenyl carbamate | CO2/Methanol with amine additive | General Amines |

This table presents typical starting conditions for method development. Optimization of the mobile phase composition, additives, flow rate, and temperature is usually required for optimal separation.

Gas chromatography is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. gcms.cz Since primary amines like 6-methoxychroman-4-amine can exhibit poor peak shape and thermal instability, a derivatization step is often necessary prior to GC analysis. sigmaaldrich.com This involves reacting the amine with a derivatizing agent to form a more volatile and stable derivative.

For chiral GC, two main approaches can be employed:

Indirect Separation: The chiral amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

Direct Separation: The chiral amine is reacted with an achiral derivatizing agent to improve its chromatographic properties. The resulting enantiomeric derivatives are then separated on a chiral GC column. Cyclodextrin-based chiral stationary phases are commonly used for this purpose. gcms.cz

Common derivatizing agents for amines in GC include acylating agents (e.g., trifluoroacetic anhydride), silylating agents, and chloroformates. sigmaaldrich.comresearchgate.netnih.gov The choice of derivatizing agent and chiral column is critical for achieving successful enantioseparation.

Chiral Derivatizing Agent (CDA) Strategies for Stereochemical Analysis and Absolute Configuration Determination

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with a chiral analyte to form a pair of diastereomers. researchgate.netspringernature.com These diastereomers can then be analyzed by techniques such as NMR spectroscopy or chromatography to determine the enantiomeric excess and, in many cases, the absolute configuration of the original analyte.

A widely used CDA for determining the absolute configuration of chiral alcohols and amines is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netspringernature.commatilda.science The procedure, often referred to as the Mosher method, involves the formation of diastereomeric amides by reacting the chiral amine with the acid chloride of both (R)- and (S)-MTPA. The resulting diastereomers are then analyzed by ¹H NMR spectroscopy.

The principle of the Mosher method relies on the anisotropic effect of the phenyl group of the MTPA moiety. In the preferred conformation of the diastereomeric amides, the substituents on the chiral center of the amine will be shielded or deshielded to different extents by the MTPA's phenyl ring. By comparing the chemical shift differences (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration of the amine can be determined. springernature.com

Table 2: Common Chiral Derivatizing Agents for the Analysis of Chiral Amines

| Chiral Derivatizing Agent (CDA) | Acronym | Analytical Technique | Application |

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's acid) | NMR | Determination of Absolute Configuration |

| Menthyl chloroformate | - | GC, HPLC | Enantiomeric Excess Determination |

| (S)-N-(Heptafluorobutyryl)prolyl chloride | - | LC-MS | Enantioselective Analysis |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | HPLC | Enantiomeric Excess Determination |

Spectroscopic Techniques for Stereochemical Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD))

Spectroscopic techniques provide valuable information about the three-dimensional structure of chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy , as discussed in the context of CDAs, is a powerful tool for determining the absolute configuration of chiral compounds. researchgate.net By analyzing the ¹H and ¹³C NMR spectra of the diastereomeric derivatives, a model of the major conformation can be proposed, allowing for the assignment of the absolute stereochemistry.

Circular Dichroism (CD) spectroscopy is another important technique for studying chiral molecules. daveadamslab.comwikipedia.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org Chiral molecules exhibit characteristic CD spectra, known as Cotton effects, in the region of their chromophores. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. nih.gov

For a chroman-4-amine (B2768764), the aromatic chromophore will give rise to CD signals. The observed Cotton effect can often be correlated with the absolute configuration of the stereocenter at the 4-position through empirical rules or by comparison with the spectra of structurally related compounds of known configuration. Computational methods can also be used to predict the CD spectrum for a given enantiomer, which can then be compared with the experimental spectrum to confirm the absolute configuration.

Future Perspectives and Translational Research Avenues for S 6 Methoxychroman 4 Amine

Design and Synthesis of Highly Isoform-Selective Modulators Based on the Chromanamine Scaffold

Achieving isoform selectivity is a critical goal in modern drug discovery, as it can significantly enhance the therapeutic index of a drug by minimizing off-target effects. ijrpc.com Many enzymes and receptors exist as multiple isoforms that, despite high sequence homology, often play distinct and sometimes opposing physiological roles. orientjchem.org Therefore, designing modulators that can discriminate between these closely related proteins is essential for developing safer and more effective medicines.

The chroman scaffold has proven to be an excellent starting point for creating such isoform-selective inhibitors. A notable example is the development of potent and selective inhibitors for ROCK2, a serine/threonine kinase with a highly homologous isoform, ROCK1. While both are involved in regulating cell shape and motility, selective inhibition of ROCK2 is pursued for therapeutic benefits in areas like fibrosis and neurodegenerative diseases, while avoiding potential side effects from ROCK1 inhibition.

In one study, researchers synthesized a series of amide-chroman derivatives and identified (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a highly potent and selective ROCK2 inhibitor. Molecular docking and binding free energy calculations revealed that subtle differences in the active sites of ROCK1 and ROCK2 could be exploited. Specifically, the high potency and selectivity of the compound were attributed to key hydrophobic interactions and the differential interaction with a single amino acid residue—Lys105 in ROCK1 versus Lys121 in ROCK2.

These findings provide a clear blueprint for designing isoform-selective modulators based on the (S)-6-methoxychroman-4-amine scaffold. By systematically modifying the substituents on the chroman ring and the amine at the C4 position, it is possible to fine-tune interactions within the target's binding pocket. Computational modeling, guided by the principles of exploiting non-conserved residues and optimizing hydrophobic contacts, can guide the rational design of derivatives of this compound with high selectivity for specific protein isoforms.

| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |

|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold |

| ROCK1 | 68 |

Application of Artificial Intelligence and Machine Learning in Chromanamine-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. nih.govmdma.ch These computational tools can be applied at virtually every stage of the pipeline, from target identification to lead optimization and synthesis planning. For chromanamine-based drug discovery, AI and ML offer powerful strategies to navigate the vast chemical space and accelerate the development of clinical candidates. acs.org

One of the primary applications of ML is in the development of quantitative structure-activity relationship (QSAR) models. By training algorithms on existing datasets of chromanamine derivatives and their biological activities, predictive models can be built to estimate the potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET) of novel, untested compounds in silico. acs.org This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources.

Furthermore, generative AI models can design entirely new chromanamine derivatives de novo. These algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns of known active molecules and generate novel structures that are optimized for desired properties, such as high binding affinity for a specific target and favorable ADMET profiles. nih.gov

AI is also being applied to streamline the synthesis of complex molecules. Retrosynthesis prediction tools, powered by machine learning, can propose viable synthetic routes for novel chromanamine architectures. chemrxiv.org By analyzing vast databases of chemical reactions, these tools can identify the most efficient and cost-effective pathways, augmenting the creativity and efficiency of synthetic chemists. chemrxiv.org The concept of a "lab in a loop" is emerging, where AI models propose new molecules, robotic systems synthesize and test them, and the experimental data is fed back to the AI to refine its next set of predictions, creating a continuous, self-improving discovery cycle. core.ac.uk

| Discovery Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Target Identification | Analysis of 'omics' data (genomics, proteomics) to identify novel disease targets suitable for chromanamine modulation. | Discovery of new therapeutic indications. |

| Hit Identification | Virtual screening of large compound libraries; predictive modeling for bioactivity. | Faster and more efficient identification of initial lead compounds. |

| Lead Optimization | Generative models for de novo design; multi-parameter optimization (potency, selectivity, ADMET). | Design of superior drug candidates with improved efficacy and safety profiles. |

| Synthesis & Development | Retrosynthesis prediction; reaction outcome and yield prediction. | Optimization of synthetic routes and reduction of development costs. |

Novel Therapeutic Targets and Indications for this compound Derivatives

The chroman scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and antioxidant. nih.govasianpubs.org This inherent biological promiscuity suggests that derivatives of this compound could be developed to address a multitude of therapeutic needs.

Recent research has highlighted several promising targets for chroman-amine derivatives, particularly in the realm of neurodegenerative and central nervous system (CNS) disorders. For instance, chromanone scaffolds have been reported to inhibit monoamine oxidase-B (MAO-B), an enzyme implicated in the pathology of Parkinson's disease. core.ac.uk Furthermore, chroman-3-amine (B1202177) derivatives have shown high affinity for the 5-HT1A receptor, a target involved in preventing neuronal death and oxidative stress. core.ac.uk The human Bradykinin B1 receptor, which plays a role in neuroinflammation and the regulation of amyloid accumulation in Alzheimer's disease, has also been identified as a target for a compound containing a chroman-4-amine (B2768764) unit. core.ac.uk These findings position this compound derivatives as strong candidates for the development of novel treatments for Alzheimer's, Parkinson's, and other neuroinflammatory conditions.

Beyond the CNS, the chroman scaffold has demonstrated potential in other therapeutic areas. Chromane-derived amines have shown promising antiprotozoal activity, suggesting their utility in developing new treatments for infectious diseases like malaria. nih.gov The broad anticancer properties of chromene and chromanone derivatives also suggest that targeted modifications of the this compound structure could yield potent and selective oncology agents. orientjchem.orggoogle.com The wide range of reported activities underscores the potential of this scaffold to yield novel therapeutics across diverse disease areas.

| Potential Target | Associated Therapeutic Indication(s) | Supporting Evidence |

|---|---|---|

| Monoamine Oxidase-B (MAO-B) | Parkinson's Disease, Neuroprotection | Inhibitory activity reported for chromanone derivatives. core.ac.uk |

| Bradykinin B1 Receptor | Alzheimer's Disease, Neuroinflammation | Antagonists containing a chroman-4-amine unit linked to control of neuroinflammation. core.ac.uk |

| 5-HT1A Receptor | CNS Disorders, Neuroprotection | Chroman-3-amine derivatives show high affinity for this receptor. core.ac.uk |

| Sirtuin 2 (SIRT2) | Neurodegenerative Disorders, Cancer | Substituted chroman-4-one derivatives identified as selective SIRT2 inhibitors. acs.orgnih.gov |

| Protozoal Targets | Infectious Diseases (e.g., Malaria) | Chromane-derived amines show potent antiprotozoal activity. nih.gov |

| Various Kinases, Tubulin | Cancer | Broad anticancer activity reported for the chromene/chroman scaffold. orientjchem.orgresearchgate.net |

Development of Next-Generation Synthetic Strategies for Complex Chromanamine Architectures

The development of efficient, scalable, and stereoselective synthetic methods is paramount to fully exploring the therapeutic potential of the this compound scaffold. As the biological activity of chiral molecules is often confined to a single enantiomer, controlling the stereochemistry at the C4 position is of utmost importance. Next-generation synthetic strategies are focused on achieving this control while also allowing for the rapid and convergent assembly of diverse analogues.

Catalytic asymmetric synthesis represents the state-of-the-art for producing enantiomerically pure compounds. nih.gov For the synthesis of chiral 4-aminochromans, several advanced methods are being explored. One highly effective approach is the asymmetric reduction of a precursor chroman-4-one. The use of chiral catalysts, such as those based on oxazaborolidine, can facilitate the highly enantioselective reduction of the ketone to the corresponding alcohol, which can then be converted to the amine with retention of stereochemistry. researchgate.net Another powerful strategy involves the catalytic enantioselective addition of nucleophiles to imines, which directly establishes the chiral amine center. mdma.ch

Modern organic synthesis also emphasizes efficiency and convergency. Methods such as triflimide-catalyzed annulations allow for the rapid construction of the core chromane (B1220400) ring system from simple, readily available precursors like benzylic alcohols and alkenes. chemrxiv.org This approach enables the assembly of complex chromane skeletons in a single step. Furthermore, techniques like organocatalytic tandem reactions, which combine multiple bond-forming events in a single pot, provide efficient access to highly functionalized and stereochemically complex chromanones that can serve as key intermediates for chromanamine synthesis. researchgate.net The use of microwave irradiation to accelerate reaction times, as seen in the synthesis of chroman-4-one derivatives, further contributes to the efficiency of these next-generation strategies. acs.orgnih.gov These advanced synthetic tools will be crucial for building diverse libraries of this compound derivatives for biological screening and accelerating the drug discovery process.

常见问题

Q. (Methodological Answer)

- Catalyst Screening : Test palladium/phosphine systems for Buchwald-Hartwig amination.

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression.

- Solvent Optimization : Replace THF with 2-MeTHF for greener chemistry and easier purification.

Yield improvements (>80%) are achievable via DoE (Design of Experiments) to balance temperature, pressure, and stoichiometry .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Q. (Methodological Answer)

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP, solubility, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability with CHARMM force fields.

- QSAR Models : Train on chroman-4-amine derivatives to predict clearance rates.

Validate predictions with in vivo rodent studies and compare to human hepatocyte data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。